

An In-depth Technical Guide to **cis**-1,3-Dichlorocyclopentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis*-1,3-Dichlorocyclopentane

Cat. No.: B12903277

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

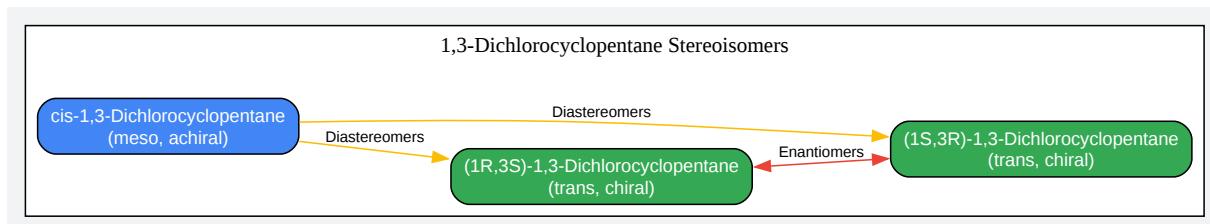
This technical guide provides a comprehensive overview of **cis**-1,3-Dichlorocyclopentane, including its IUPAC nomenclature, synonyms, physical and spectroscopic properties, and a discussion of its stereoisomerism. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Nomenclature and Synonyms

The systematic and unambiguous naming of chemical compounds is critical for clear scientific communication. The IUPAC (International Union of Pure and Applied Chemistry) name for the *cis* isomer of 1,3-Dichlorocyclopentane is 1,3-dichlorocyclopentane.^[1] It is important to specify the stereochemistry as *cis* when referring to this particular isomer.

Synonyms:

- 1,3-Dichlorocyclopentan^[1]
- SCHEMBL1714421^[1]
- SCHEMBL1920811^[1]
- SCHEMBL9416085^[1]


Physicochemical Properties

A summary of the available quantitative data for 1,3-Dichlorocyclopentane is presented in the table below. Note that some data may be for the unspecified isomer mixture or are computationally derived.

Property	Value	Source
Molecular Formula	C ₅ H ₈ Cl ₂	PubChem[1]
Molecular Weight	139.02 g/mol	PubChem[1]
Exact Mass	138.0003056 Da	PubChem[1]
Boiling Point	185.7±15.0 °C at 760 mmHg	ChemSrc[2]
Density	1.2±0.1 g/cm ³	ChemSrc[2]
XLogP3-AA (Computed)	2.4	PubChem[1]

Stereoisomerism

1,3-Dichlorocyclopentane can exist as three stereoisomers: a pair of enantiomers (the trans isomers) and a meso compound (the cis isomer). The cis isomer is achiral due to a plane of symmetry. Understanding the stereochemistry of this and related molecules is crucial in drug development, as different stereoisomers can exhibit distinct biological activities.

[Click to download full resolution via product page](#)

Stereoisomers of 1,3-Dichlorocyclopentane.

Spectroscopic Data

Detailed experimental spectroscopic data for **cis-1,3-dichlorocyclopentane** is not readily available in the public domain. However, based on analogous compounds such as cis-1,2-dichlorocyclopentane, the following spectroscopic characteristics can be anticipated.[3]

Technique	Expected Observations for cis-1,3-Dichlorocyclopentane
¹ H NMR	Due to the plane of symmetry, a simpler spectrum is expected compared to the trans isomer. Distinct signals for the protons on the carbon atoms bearing the chlorine atoms and the other methylene protons will be observed.
¹³ C NMR	A limited number of signals would be expected due to the molecular symmetry.
IR Spectroscopy	Characteristic C-H and C-Cl stretching and bending vibrations would be present. The fingerprint region would be unique to the cis isomer.
Mass Spectrometry	The molecular ion peak would be observed, along with a characteristic isotopic pattern (M, M+2, M+4) confirming the presence of two chlorine atoms. Fragmentation patterns would involve the loss of chlorine atoms or HCl.

Experimental Protocols

A detailed, validated experimental protocol specifically for the synthesis of **cis-1,3-Dichlorocyclopentane** is not available in the reviewed literature. However, a general approach for the synthesis of dichlorocycloalkanes often involves the chlorination of the corresponding cycloalkene or the reaction of a diol with a chlorinating agent.

For illustrative purposes, a protocol for the synthesis of a related compound, **cis-1,2-dichlorocyclohexane**, is provided below. A similar strategy could potentially be adapted for the

synthesis of **cis-1,3-dichlorocyclopentane** from a suitable precursor.

Example Protocol: Synthesis of cis-1,2-Dichlorocyclohexane[4]

This procedure involves the reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane.

Materials:

- Triphenylphosphine
- Anhydrous benzene
- Chlorine gas
- 1,2-Epoxyhexane
- Petroleum ether
- 5% Sodium bisulfite solution

Procedure:

- A solution of triphenylphosphine in anhydrous benzene is prepared in a three-necked flask equipped with a gas inlet, mechanical stirrer, and condenser.
- The flask is cooled in an ice bath, and chlorine gas is introduced until the mixture develops a strong lemon-yellow color, indicating the formation of dichlorotriphenylphosphorane.
- A solution of triphenylphosphine in benzene is added, followed by the dropwise addition of a solution of 1,2-epoxycyclohexane in benzene.
- The reaction mixture is stirred, and the resulting triphenylphosphine oxide is filtered off.
- The filtrate is washed with aqueous sodium bisulfite and water, dried over magnesium sulfate, and concentrated.
- The crude product is purified by distillation to yield cis-1,2-dichlorocyclohexane.

Note: This protocol is for a related compound and would require significant modification and optimization for the synthesis of **cis-1,3-dichlorocyclopentane**. All chemical syntheses should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Dichlorocyclopentan | C5H8Cl2 | CID 548852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dichlorocyclopentane | CAS#:55887-81-5 | Chemsoc [chemsoc.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to cis-1,3-Dichlorocyclopentane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12903277#cis-1-3-dichlorocyclopentane-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com